molecular formula C15H24 B1215545 Cedrene CAS No. 68608-32-2

Cedrene

Cat. No.: B1215545
CAS No.: 68608-32-2
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-UHFFFAOYSA-N
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Description

Cedrene is a sesquiterpene, a class of organic compounds that are a subcategory of terpenes. Its chemical formula is C₁₅H₂₄ , and it is found naturally in many essential oils, particularly in the essential oil of cedar, which lends it its name . This compound is a major component in cedarwood oil and is often associated with the characteristic smell of cedar trees. The molecular structure of this compound is intriguing because it has three cyclohexane rings, creating a tricyclic structure . This complex structure is responsible for its stability and the unique scent it imparts to cedarwood oil.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cedrene can be synthesized through various chemical reactions and reagents. One notable method involves the tandem radical cyclization reaction of N-aziridinylimines, which provides an efficient and stereoselective synthetic strategy to tricyclo[5.3.1.0¹,⁵] systems . Another approach involves the biogenetic-type cyclization of Nerolidol to this compound, which can be accomplished in two steps using formic acid and triflouroacetic acid .

Industrial Production Methods: this compound is primarily extracted from the essential oil of cedarwood through steam distillation. This process involves placing cedarwood chips or sawdust in a distillation apparatus and passing steam through the material. The high temperature causes the cells of the wood to rupture, releasing the essential oil, which is then condensed and collected separately from the water .

Chemical Reactions Analysis

Types of Reactions: Cedrene undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is the ozonolysis of α-cedrene, which leads to the formation of secondary organic aerosols .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which cedrene exerts its effects involves various molecular targets and pathways. For instance, in the context of its anti-inflammatory properties, this compound may interact with specific enzymes and receptors involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cedrene is unique due to its tricyclic structure and the specific scent it imparts to cedarwood oil. Similar compounds include other sesquiterpenes found in essential oils, such as:

This compound stands out due to its stability, strong scent, and wide range of applications in various industries.

Properties

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAQOCYXUMOFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859378
Record name Cedr-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68608-32-2, 11028-42-5, 469-61-4
Record name Terpenes and Terpenoids, cedarwood-oil
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Record name Cedrene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
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Record name Cedrene
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Record name [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Record name Juniperus deppeana Steud. (Cupressaceae)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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